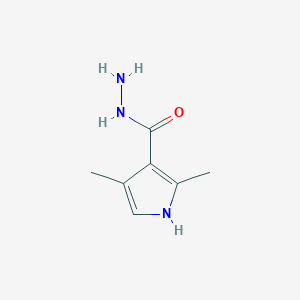
2,4-dimethyl-1H-pyrrole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The general reaction scheme is as follows:
Starting Material: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of sterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-1H-pyrrole-2-carboxamide
- 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
- 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide analogues
Uniqueness
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to inhibit sterol 14α-demethylase sets it apart from other similar compounds, making it a promising candidate for antifungal drug development .
Properties
CAS No. |
500302-92-1 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-4-3-9-5(2)6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |
InChI Key |
ARVRUAUPCIJEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


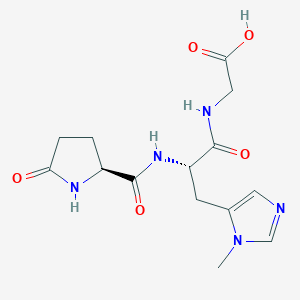
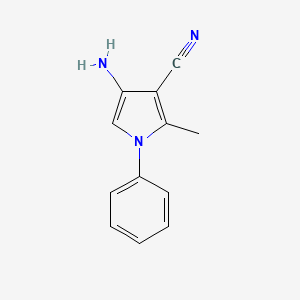
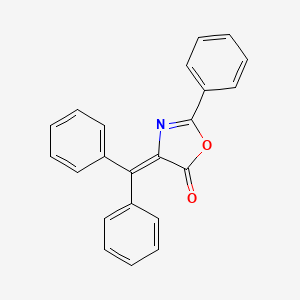
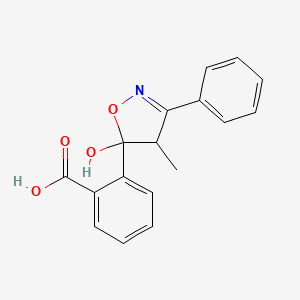
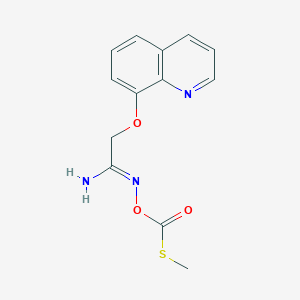
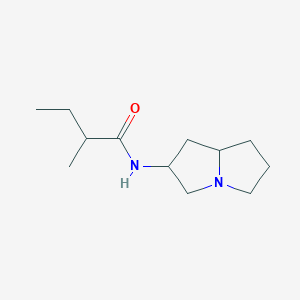
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
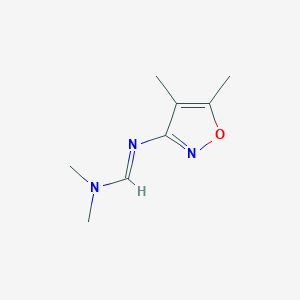
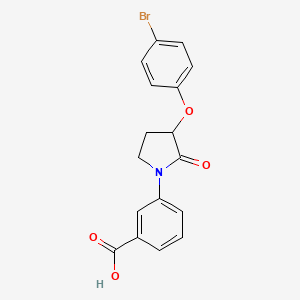
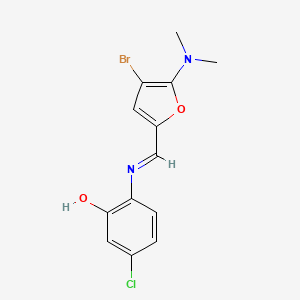
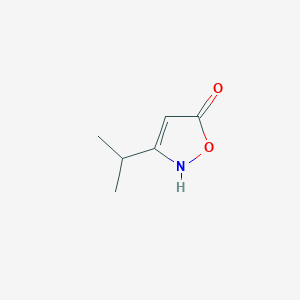
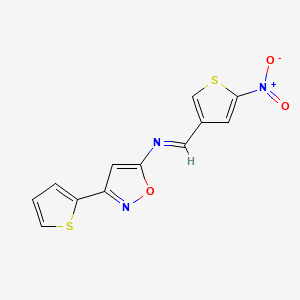
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
